

Application Note & Protocol: Development of a Validated Analytical Method for Caffeine Salicylate

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Compound of Interest

Compound Name: Caffeine salicylate

Cat. No.: B13766560

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Introduction

Caffeine salicylate is a salt composed of a 1:1 molar ratio of caffeine, a central nervous system stimulant, and salicylic acid, a nonsteroidal anti-inflammatory drug (NSAID) precursor. [1] The accurate and precise quantification of both active moieties is critical for quality control, formulation development, and stability testing of pharmaceutical products containing **caffeine salicylate**. This document provides detailed protocols for two validated analytical methods for the simultaneous determination of caffeine and salicylic acid: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

The methods described are adapted from established procedures for the analysis of caffeine and salicylic acid in various pharmaceutical matrices. [2][3][4] Validation parameters are summarized based on published data to demonstrate the methods' suitability in terms of linearity, accuracy, precision, and sensitivity, in accordance with the International Council on Harmonisation (ICH) guidelines. [5][6]

Principles of the Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is highly suitable for the simultaneous analysis of multiple components in a mixture. [7] A reversed-phase HPLC method, utilizing a C18 column,

allows for the separation of caffeine and salicylic acid based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[3][4] Detection is typically achieved using a UV detector set at a wavelength where both compounds exhibit significant absorbance, such as 275 nm.[3][4] This method offers high specificity, sensitivity, and the ability to resolve the active compounds from potential degradation products or excipients.[8]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective method for the simultaneous quantification of two or more compounds, provided their absorption spectra are sufficiently different.[9][10] By measuring the absorbance of a sample solution at the maximum absorbance wavelengths (λ_{max}) of caffeine and salicylic acid, a set of simultaneous equations (Vierordt's method) can be solved to determine the concentration of each component.[9] This method is rapid and suitable for routine quality control where interfering substances are minimal.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

This protocol is based on a rapid reversed-phase HPLC method for the simultaneous quantitation of caffeine and salicylic acid.[3][4]

1. Instrumentation and Chromatographic Conditions

- HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
- Column: Hypersil C18 (5 μm , 15 cm x 4.6 mm) or equivalent.[4]
- Mobile Phase: Water:Methanol:Acetic Acid.[4] The exact ratio should be optimized for ideal separation.
- Flow Rate: 1.0 mL/min.[11]
- Detection Wavelength: 275 nm.[3][4]
- Injection Volume: 5 μL .[3]

- Column Temperature: 40°C.[11]

2. Reagent and Standard Preparation

- Mobile Phase Preparation: Prepare a suitable mixture of HPLC-grade water, methanol, and glacial acetic acid. Filter through a 0.45 µm membrane filter and degas prior to use.
- Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of USP Reference Standards for caffeine and salicylic acid in the mobile phase to prepare a stock solution of known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

3. Sample Preparation

- **Caffeine Salicylate** Salt: Accurately weigh a quantity of **caffeine salicylate** and dissolve it in the mobile phase. Dilute to a known volume to achieve a final concentration within the linear range of the method.
- Pharmaceutical Formulation (e.g., Tablets):
 - Weigh and finely powder a representative number of tablets (e.g., not less than 20).[11]
 - Accurately weigh a portion of the powder equivalent to a target concentration of caffeine and salicylic acid.
 - Transfer to a volumetric flask and add the mobile phase.
 - Sonicate for approximately 10 minutes to ensure complete dissolution.[11]
 - Dilute to volume with the mobile phase and mix well.
 - Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the working standard solutions to establish a calibration curve.
- Inject the sample solutions.
- Identify the peaks for caffeine and salicylic acid based on their retention times from the standard injections.
- Quantify the amount of caffeine and salicylic acid in the sample by comparing the peak areas with the calibration curve.

Method 2: UV-Visible Spectrophotometry

This protocol is based on the simultaneous equation method for the determination of caffeine and salicylic acid.[9]

1. Instrumentation

- UV-Visible Spectrophotometer: A dual-beam spectrophotometer with a scanning range of at least 200-400 nm.

2. Reagent and Standard Preparation

- Solvent: 0.1N Hydrochloric Acid (HCl) or Methanol.[9]
- Standard Stock Solutions: Prepare separate stock solutions of caffeine and salicylic acid of known concentrations in the chosen solvent.
- Working Standard Solutions: Prepare a series of dilutions from the stock solutions to determine the λ_{max} and absorptivity values for each compound.

3. Determination of λ_{max} and Absorptivity

- Scan the standard solutions of caffeine and salicylic acid against a solvent blank to determine the wavelength of maximum absorbance (λ_{max}) for each compound. Caffeine typically shows a λ_{max} around 272-275 nm, and salicylic acid (or its parent compound acetylsalicylic acid) around 225-228 nm in acidic media.[9]

- Prepare a series of dilutions of each standard and measure their absorbance at both determined λ_{max} values to calculate the molar absorptivity (ϵ) or absorptivity ($A\ 1\%, 1\text{cm}$) for each compound at each wavelength.

4. Sample Preparation

- Accurately weigh a quantity of **caffeine salicylate** or powdered formulation.
- Dissolve in the chosen solvent and dilute to a known volume to obtain an absorbance within the linear range of the instrument.
- Filter the solution if necessary to remove any particulate matter.

5. Analysis Procedure

- Measure the absorbance of the sample solution at the λ_{max} of caffeine (λ_1) and the λ_{max} of salicylic acid (λ_2).
- Calculate the concentration of caffeine (C_c) and salicylic acid (C_s) using the following simultaneous equations:

$$A_1 = \epsilon_{c1} * C_c * l + \epsilon_{s1} * C_s * l \quad A_2 = \epsilon_{c2} * C_c * l + \epsilon_{s2} * C_s * l$$

Where:

- A_1 and A_2 are the absorbances of the sample at λ_1 and λ_2 , respectively.
- ϵ_{c1} and ϵ_{s1} are the molar absorptivities of caffeine and salicylic acid at λ_1 .
- ϵ_{c2} and ϵ_{s2} are the molar absorptivities of caffeine and salicylic acid at λ_2 .
- l is the path length of the cuvette (typically 1 cm).

Data Presentation

The following tables summarize the validation parameters for the analytical methods based on published data.

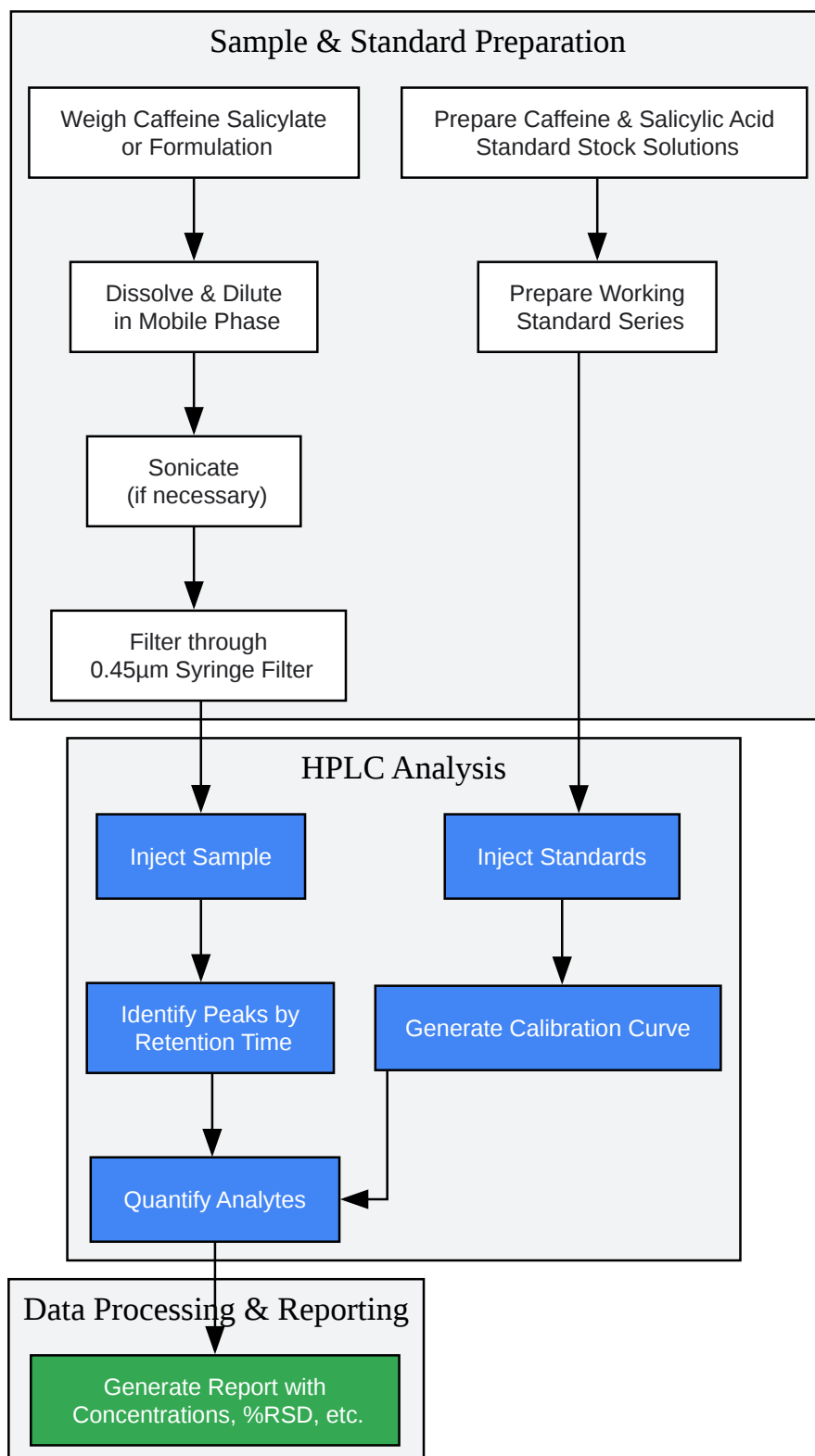
Table 1: HPLC Method Validation Parameters

Validation Parameter	Caffeine	Salicylic Acid	Reference
Linearity Range	0.065–0.195 mg/mL	0.4–6.0% of aspirin	[4]
Correlation Coefficient (R ²)	> 0.999	> 0.999	[8][12]
Accuracy (Recovery %)	100.7%	99.2%	[3][4]
Precision (RSD %)	< 2%	< 2%	[13]
Limit of Detection (LOD)	-	0.41 µg/mL	[8]
Limit of Quantitation (LOQ)	-	1.25 µg/mL	[8]

Table 2: UV-Visible Spectrophotometry Method Validation Parameters

Validation Parameter	Caffeine	Salicylic Acid (as Acetylsalicylic Acid)	Reference
Linearity Range	0.69-1.6 µg/mL	12-28 µg/mL	[9]
Correlation Coefficient (R ²)	0.9954	0.9973	[9]
Accuracy (Recovery %)	> 98%	> 98%	[10]
Precision (RSD %)	< 2.0	< 2.0	[9]
Limit of Detection (LOD)	0.27 µg/mL	1.70 µg/mL	[9]
Limit of Quantitation (LOQ)	0.80 µg/mL	5.17 µg/mL	[9]

Visualizations



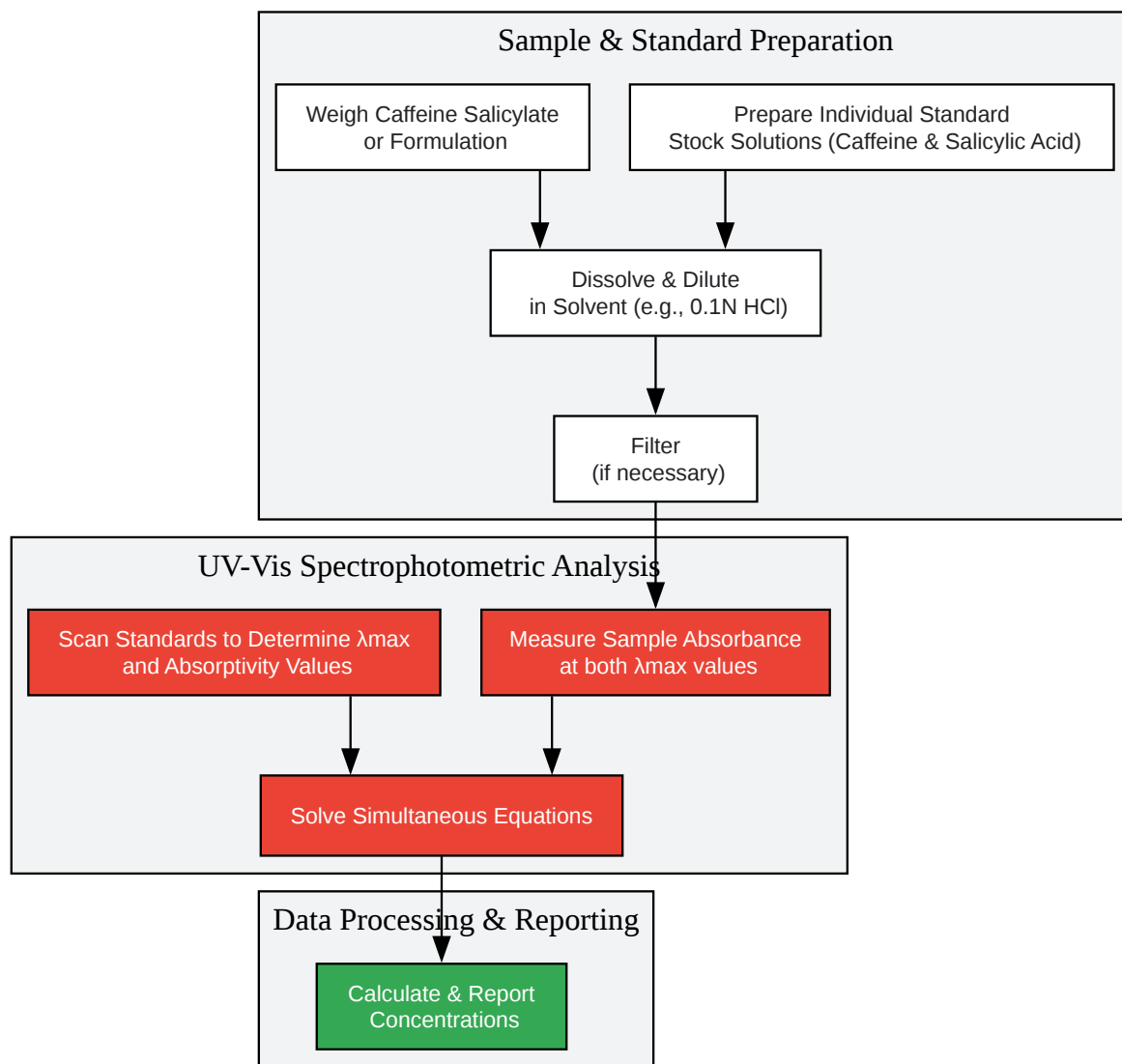
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Caption: HPLC analysis workflow for **caffeine salicylate**.



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Caption: Chemical structures of caffeine and salicylic acid.



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Caption: UV-Vis spectrophotometry workflow for **caffeine salicylate**.

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